molecular formula C24H24N2O5S2 B2424257 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide CAS No. 922388-68-9

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide

Cat. No.: B2424257
CAS No.: 922388-68-9
M. Wt: 484.59
InChI Key: BKGTVBNEGKNJIC-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide is a synthetic organic compound of significant interest in medicinal chemistry research. This complex molecule is characterized by a central butanamide core that is uniquely substituted with an N-(4-ethoxybenzo[d]thiazol-2-yl) group, an N-(furan-2-ylmethyl) group, and a 4-(phenylsulfonyl) moiety. Its primary research value is hypothesized to stem from its potential activity as a ligand for cannabinoid receptors. This is inferred from its structural relationship to other documented thiazole-based compounds that have been investigated for their binding affinity to these receptors . Compounds interacting with the endocannabinoid system are a major focus of therapeutic research, and this molecule provides a sophisticated template for such studies. Researchers may find this compound particularly valuable for probing neurological pathways, given that related structures have been associated with targeting nociceptive and neuropathic pain conditions in preclinical models . The presence of the benzo[d]thiazole ring, a privileged scaffold in drug discovery, further suggests potential for diverse biological activities and makes it a candidate for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols. The compound is supplied with a certificate of analysis to ensure identity and purity for your research requirements.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-2-30-20-12-6-13-21-23(20)25-24(32-21)26(17-18-9-7-15-31-18)22(27)14-8-16-33(28,29)19-10-4-3-5-11-19/h3-7,9-13,15H,2,8,14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGTVBNEGKNJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole ring, a furan moiety, and a sulfonamide group. The presence of these functional groups is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.41 g/mol
IUPAC NameThis compound
CAS Number922388-60-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole derivative followed by the introduction of the furan and sulfonamide groups through nucleophilic substitution reactions.

Antibacterial and Antifungal Properties

Research indicates that derivatives of benzothiazole compounds often exhibit significant antibacterial activity. For instance, studies have shown that related thiazole compounds can inhibit bacterial growth more effectively than traditional antibiotics like ampicillin and streptomycin. The specific interactions of the thiazole moiety with bacterial enzymes, such as DNA gyrase in Escherichia coli, suggest that this compound may disrupt critical cellular processes necessary for bacterial survival .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, benzothiazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
  • Cell Membrane Disruption : Interaction with cell membranes could lead to increased permeability and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives induce oxidative stress in target cells, leading to apoptosis .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL .
  • Anticancer Activity : Another study focused on the anticancer effects of benzothiazole derivatives in human breast cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations ranging from 10 to 50 µM .

Q & A

Basic: What are the key steps and conditions for synthesizing N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide?

The synthesis involves multi-step reactions, typically starting with the formation of a benzothiazole core followed by sequential functionalization. Key steps include:

  • Amide coupling : Reaction of 4-ethoxybenzo[d]thiazol-2-amine with furan-2-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-substituent .
  • Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution using 4-(phenylsulfonyl)butanoyl chloride in anhydrous dichloromethane (DCM) with a catalytic base like triethylamine .
  • Purification : Column chromatography or recrystallization from ethanol to isolate the final product. Yields are optimized by controlling temperature (0–25°C) and reaction time (12–24 hours) .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for amide coupling and sulfonylation steps .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
  • Protective groups : Temporary protection of reactive sites (e.g., ethoxy groups) to prevent side reactions .
  • Reaction monitoring : TLC or HPLC to track intermediate formation and adjust conditions dynamically .

Basic: What analytical techniques are used to confirm the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the benzothiazole, furan, and sulfonyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 521.12) .
  • Infrared (IR) Spectroscopy : Identifies characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95%) with UV detection at 254 nm .

Advanced: How can structure-activity relationships (SAR) be analyzed for this compound?

SAR studies involve:

  • Substituent variation : Synthesizing analogs with modified ethoxy, furan, or sulfonyl groups to assess impact on bioactivity .
  • Biological assays : Testing antimicrobial (e.g., MIC against S. aureus) or anticancer activity (e.g., IC₅₀ in MCF-7 cells) .
  • Computational modeling : Molecular docking to predict binding affinity with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .

Advanced: How should researchers address contradictory bioactivity data in pharmacological studies?

  • Replicate assays : Conduct dose-response curves in triplicate across multiple cell lines or bacterial strains .
  • Orthogonal methods : Validate enzyme inhibition (e.g., fluorescence-based assays) with SPR (surface plasmon resonance) for binding kinetics .
  • Control variables : Standardize assay conditions (pH, temperature, serum content) to minimize variability .

Advanced: What methodologies are used to investigate molecular interactions of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for targets like DNA gyrase .
  • Fluorescence quenching : Study interactions with serum albumin (e.g., BSA) to assess pharmacokinetic properties .

Basic: How are solubility and stability profiles determined for this compound?

  • Solubility : Test in solvents (DMSO, ethanol, PBS) via nephelometry or UV-Vis spectroscopy .
  • Stability : Incubate at 25°C/60% RH or 40°C/75% RH for 1–4 weeks; monitor degradation via HPLC .
  • pH stability : Expose to buffers (pH 1–10) and analyze by LC-MS for hydrolysis products .

Advanced: How can synergistic effects with other therapeutic agents be evaluated?

  • Combination index (CI) : Use Chou-Talalay method to assess synergy in cytotoxicity assays (e.g., CI <1 indicates synergy) .
  • Isobolograms : Plot dose-effect curves for combinations against monotherapies .
  • Mechanistic studies : RNA sequencing to identify pathways modulated by the compound in combination .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

  • Intermediate purification : Transition from column chromatography to recrystallization for cost efficiency .
  • Catalyst recycling : Optimize Pd/C or enzyme catalysts for reusable systems .
  • Byproduct management : Develop quenching protocols for reactive intermediates (e.g., sulfonyl chlorides) .

Advanced: How can metabolic pathways and toxicity be predicted computationally?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with MetaSite .
  • Toxicity profiling : Apply ProTox-II to predict organ-specific toxicity (e.g., cardiotoxicity) .

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